2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde
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Overview
Description
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and reagents to ensure the desired substitutions occur at the correct positions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carboxylic acid.
Reduction: Formation of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of 2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine ring structure and exhibit various biological activities.
Pyridine derivatives: Compounds such as pyridine and its substituted derivatives are known for their antimicrobial and antiviral properties.
Uniqueness
2-(6-Isopropoxypyridin-3-yl)piperidine-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C14H20N2O2 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
2-(6-propan-2-yloxypyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2O2/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3 |
InChI Key |
PVAFGEJBPKQQMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCCN2C=O |
Origin of Product |
United States |
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